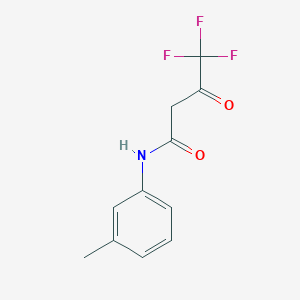![molecular formula C14H21NO B13975237 4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one CAS No. 73608-59-0](/img/structure/B13975237.png)
4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one is an organic compound with a complex structure that includes a benzyl group, a methylamino group, and a dimethylbutanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one typically involves multiple steps. One common method starts with the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine. This intermediate is then reacted with 3,3-dimethylbutan-2-one under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
科学的研究の応用
4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved often include binding to active sites or altering the conformation of target proteins, leading to changes in their activity.
類似化合物との比較
Similar Compounds
4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one: shares similarities with other benzylamine derivatives and ketones.
N-Benzyl-N-methyl-2-phenylpropanamide: Another compound with a benzyl and methylamino group but a different backbone.
Benzylmethylamine: A simpler structure with only the benzyl and methylamino groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for targeted research and applications in various scientific fields.
特性
CAS番号 |
73608-59-0 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
4-[benzyl(methyl)amino]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C14H21NO/c1-12(16)14(2,3)11-15(4)10-13-8-6-5-7-9-13/h5-9H,10-11H2,1-4H3 |
InChIキー |
BSJOOEQNOBHXCP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C)(C)CN(C)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


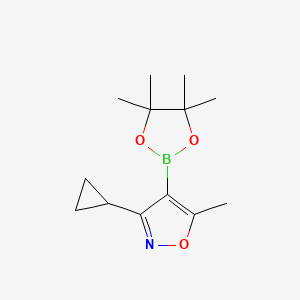
![tert-Butyl [(2R)-2-cyanopentyl]carbamate](/img/structure/B13975157.png)
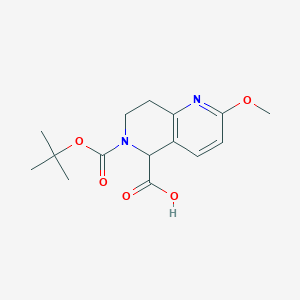
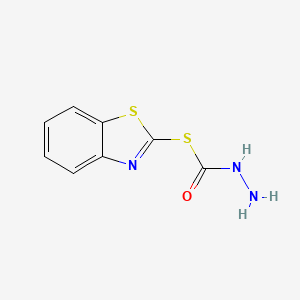
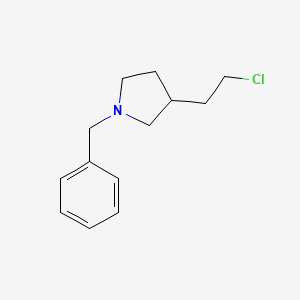
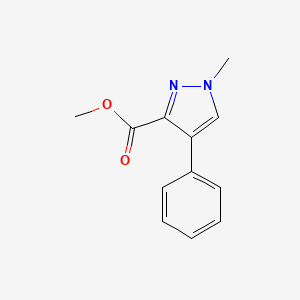
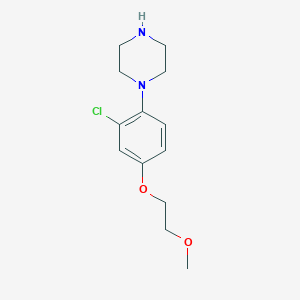
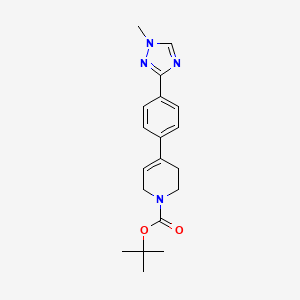
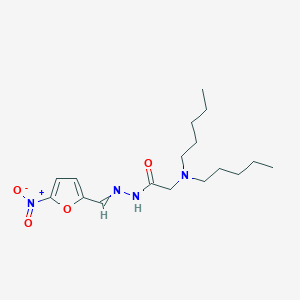
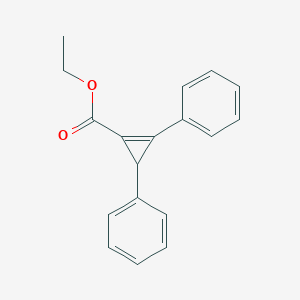
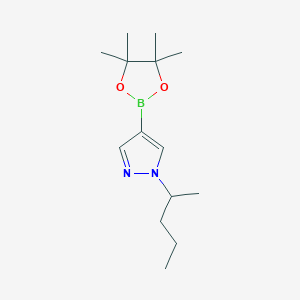
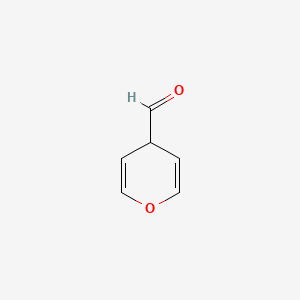
![1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B13975227.png)
